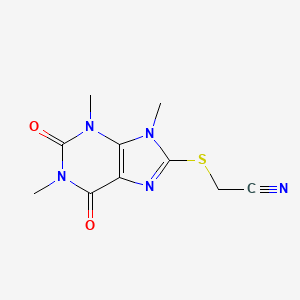
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile, also known as TSG-6, is a protein that plays a crucial role in the body's inflammatory response. It is a small glycoprotein that is secreted by various cell types, including mesenchymal stem cells, macrophages, and endothelial cells. TSG-6 has been shown to have anti-inflammatory and tissue-protective effects, making it a promising candidate for therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Scope and Mechanisms : Motto et al. (2011) explored the synthesis and mechanism of base-induced cyclization of benzyl alkynyl sulfides, including compounds structurally related to 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile. They focused on the reaction of aryl substituted benzyl 1-alkynyl sulfides and provided computational chemistry insights, highlighting the significant role of electronic factors and tautomerism in these reactions (Motto et al., 2011).
Novel Syntheses of Related Compounds : Grigor’ev et al. (2015) developed an efficient one-step synthesis of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are structurally similar to the compound of interest. Their work illustrates the utility of these compounds in pharmaceutical, biological, and medicinal applications (Grigor’ev et al., 2015).
Cyclization Mechanisms in Benzylaminoacetonitriles : Harcourt et al. (1978) discussed the cyclization of benzylaminoacetonitriles, providing insights into the mechanisms relevant to compounds like 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile. Their study offers valuable information about the dual mechanism of cyclization in these types of chemical structures (Harcourt et al., 1978).
Biological Applications and Properties
Potential in Pharmacology : Kuskov et al. (2021) investigated the kinetics and mechanism of synthesis of carboxyl-containing telechelics for pharmacological use, including compounds with similarities to 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile. Their findings suggest applications in pharmacology, particularly in the controlled release of drugs (Kuskov et al., 2021).
Antimicrobial and Antioxidant Activity : Bassyouni et al. (2012) synthesized novel carbonitrile derivatives and evaluated their antioxidant and antimicrobial activities. This research highlights the potential biological activities of structurally related compounds, which could include 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile (Bassyouni et al., 2012).
In Vitro Antimicrobial Activity : El-Gaby et al. (2009) explored the synthesis and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and related compounds. Their study provides insights into the antimicrobial potential of sulfur-containing compounds like 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile (El-Gaby et al., 2009).
Synthesis and Biological Evaluation of Related Compounds : Fathima et al. (2021) conducted a study on the synthesis, molecular docking, and biological evaluation of novel benzoxazole derivatives. Their findings contribute to the understanding of the biological properties and potential applications of compounds structurally related to 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile (Fathima et al., 2021).
Propiedades
IUPAC Name |
2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-13-7-6(12-9(13)18-5-4-11)8(16)15(3)10(17)14(7)2/h5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLPZGZFRMPOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B2435259.png)
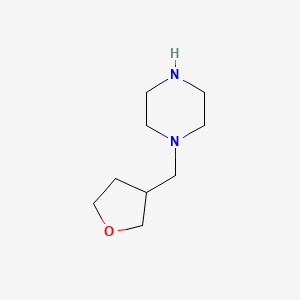
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate](/img/structure/B2435263.png)
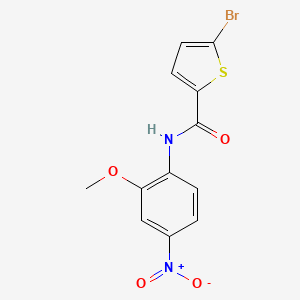
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)
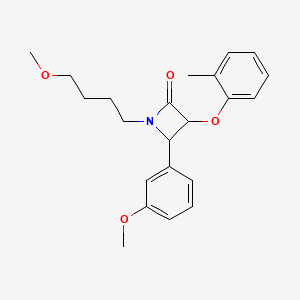
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane](/img/structure/B2435274.png)
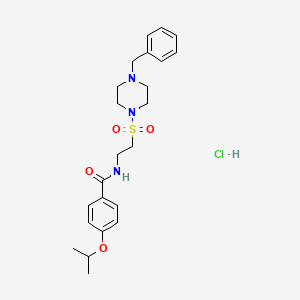
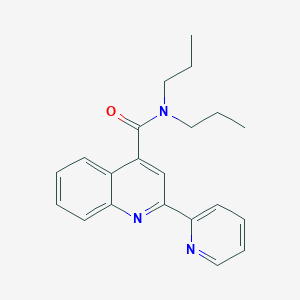
![2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2435278.png)
![N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2435279.png)
![Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine](/img/structure/B2435280.png)